1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene
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Overview
Description
1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene is an organic compound characterized by the presence of a chloro group, a phenylsulfanyl group, and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 3-(phenylsulfanyl)propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-[3-(phenylsulfanyl)propoxy]benzene.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like acetonitrile.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[3-(phenylsulfanyl)propoxy]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chloro group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Chloro-3-(phenylsulfanyl)-2-propanol: Similar structure but with a hydroxyl group instead of a propoxy group.
2-Chloro-1-(phenylsulfanyl)ethane: Shorter carbon chain and different positioning of the chloro group.
1-Chloro-4-(phenylsulfanyl)butane: Longer carbon chain with the phenylsulfanyl group at a different position.
Uniqueness: 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
90184-18-2 |
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Molecular Formula |
C15H15ClOS |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1-chloro-2-(3-phenylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C15H15ClOS/c16-14-9-4-5-10-15(14)17-11-6-12-18-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
NLTTUDJCHNOMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
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